molecular formula C23H25ClN2O3S B2734962 1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one CAS No. 878060-95-8

1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B2734962
CAS No.: 878060-95-8
M. Wt: 444.97
InChI Key: OTNNIKLDHAOMTA-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a synthetic organic compound. It features an indole core, which is a common structure in many biologically active molecules. The compound also contains a sulfonyl group, a chlorobenzyl group, and an azepane ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one likely involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the azepane ring. Typical synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: This could be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one would depend on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole: Lacks the azepane ring.

    1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole: Has a methyl group instead of a chlorine atom on the benzyl group.

Uniqueness

The presence of the azepane ring and the specific substitution pattern on the benzyl group may confer unique chemical and biological properties to 1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c24-19-9-7-8-18(14-19)17-30(28,29)22-15-26(21-11-4-3-10-20(21)22)16-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNNIKLDHAOMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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